molecular formula C16H14BrNO B2604838 4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol CAS No. 1232826-09-3

4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol

Cat. No. B2604838
CAS RN: 1232826-09-3
M. Wt: 316.198
InChI Key: CWRQOEACNWBALP-VCHYOVAHSA-N
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Description

The compound “4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol” is a Schiff base that has been studied in depth using spectroscopic, crystallographic, and computational methods . It exists in phenol-imine form and has a pure aromatic structure in solid state .


Synthesis Analysis

The compound was synthesized by direct condensation of 5-bromosalicylaldehyde and aniline in ethanol . The synthesis process involved dissolving the two materials separately in ethanol .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using XRD, DFT, and HOMA methods . The compound prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents . This is because polar solvents decrease the activation energy, making it possible to observe both forms in the solution .


Chemical Reactions Analysis

The compound’s chemical reactions have been studied in depth. It has been found that the compound undergoes tautomeric conversion between the phenol-imine and keto-amine forms . This conversion is related to the occurrence of photochromic and thermochromic phenomena in the compound .


Physical And Chemical Properties Analysis

The compound has a pure aromatic structure in solid state . It prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents . This is because polar solvents decrease the activation energy, making it possible to observe both forms in the solution .

Scientific Research Applications

Synthesis and Characterization

Schiff base compounds, including derivatives similar to 4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol, have been extensively synthesized and characterized. These compounds are prepared via the condensation of aldehydes with amines, exhibiting a wide range of biological and chemical properties. For example, the synthesis and crystal structure of various Schiff base compounds have been reported, highlighting their potential in antibacterial activities and as ligands in metal complex formation (Wang et al., 2008), (Zhang et al., 2008).

Antimicrobial Properties

Research has demonstrated the antimicrobial potential of Schiff base compounds. Structural analysis and antimicrobial testing reveal that these compounds can effectively inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial agents (Zhang et al., 2008).

Corrosion Inhibition

Schiff bases and their metal complexes have been investigated as corrosion inhibitors for different metals in acidic media. These studies suggest that the Schiff bases adsorb onto metal surfaces, forming a protective layer that significantly reduces corrosion rates. The effectiveness of these inhibitors is often evaluated through electrochemical methods and surface analysis techniques, highlighting their potential in industrial applications to extend the lifespan of metals (El-Lateef et al., 2015).

Coordination Chemistry and Metal Complexes

Schiff bases serve as ligands in the formation of metal complexes, which are of interest for their structural, magnetic, and catalytic properties. Studies on copper(II) and oxido-vanadium(IV) complexes of Schiff bases have been conducted, revealing insights into their geometries, thermal stability, and potential applications in catalysis and material science (Takjoo et al., 2013).

Applications in Sensing and Catalysis

Some Schiff base compounds and their metal complexes exhibit fluorescence properties, making them suitable for sensing applications, such as the detection of metal ions. Furthermore, their catalytic activities have been explored in reactions such as the fixation of CO2 into cyclic carbonates, demonstrating their potential in environmental and green chemistry applications (Ikiz et al., 2015).

Mechanism of Action

The mechanism of action of the compound is mainly related to the tautomeric conversion between the phenol-imine and keto-amine forms . This conversion is what leads to the occurrence of photochromic and thermochromic phenomena in the compound .

Future Directions

The compound has been the subject of various studies due to its interesting properties such as its ability to display photochromism and thermochromism . These properties have practical applications in information storage, electronic imaging systems, optical switching devices, and ophthalmic glasses . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

4-bromo-2-(2,3-dihydro-1H-inden-5-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-10,19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRQOEACNWBALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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